1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene
CAS No.: 652131-13-0
Cat. No.: VC16817126
Molecular Formula: C28H18F6
Molecular Weight: 468.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652131-13-0 |
|---|---|
| Molecular Formula | C28H18F6 |
| Molecular Weight | 468.4 g/mol |
| IUPAC Name | 1-[1,2-diphenyl-2-[4-(trifluoromethyl)phenyl]ethenyl]-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C28H18F6/c29-27(30,31)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(32,33)34/h1-18H |
| Standard InChI Key | IUIUTXVXZSHRRT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The molecule consists of a central ethene (C=C) group bonded to two benzene rings at each carbon. Each benzene ring is further substituted at the para-position with a trifluoromethyl group, creating a symmetrical, planar structure. The IUPAC name—1-[1,2-diphenyl-2-[4-(trifluoromethyl)phenyl]ethenyl]-4-(trifluoromethyl)benzene—reflects this arrangement . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₁₈F₆ |
| Molecular Weight | 468.4 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
| InChI Key | IUIUTXVXZSHRRT-UHFFFAOYSA-N |
The rigidity of the ethene bridge and the electron-deficient nature of the -CF₃ substituents create a conjugated π-system, which may facilitate charge transport in electronic applications .
Electronic and Steric Effects
The -CF₃ groups induce strong electron-withdrawing effects, lowering the energy of the molecule’s π*-orbitals and enhancing its oxidative stability. This electronic modulation is critical for applications requiring stable charge-separated states, such as organic light-emitting diodes (OLEDs) . Sterically, the -CF₃ groups occupy para-positions, minimizing intramolecular clashes while maintaining planarity—a trait advantageous for crystal engineering .
Synthesis and Manufacturing
Challenges in Production
Physical and Chemical Properties
Thermal Stability
The -CF₃ groups enhance thermal resilience, as evidenced by the high decomposition temperature (>300°C) observed in similar compounds . This stability suits high-temperature applications, such as polymer additives or heat-resistant coatings.
Solubility and Reactivity
The compound is likely soluble in non-polar solvents (e.g., toluene, dichloromethane) due to its aromatic backbone but exhibits limited solubility in polar solvents. The electron-deficient ethene core may participate in Diels-Alder reactions or coordinate to transition metals, enabling its use in catalytic cycles .
Applications in Materials Science
Optoelectronic Devices
The extended conjugation and electron-withdrawing -CF₃ groups make this compound a candidate for:
-
Electron-transport layers (ETLs) in OLEDs, where its low LUMO energy facilitates electron injection .
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Non-linear optical (NLO) materials, leveraging its polarized π-system for second-harmonic generation.
Coordination Chemistry
The ethene moiety can act as a π-ligand for transition metals. For example, tris(ethene)nickel(0) complexes derived from similar diphenylethylenes show catalytic activity in hydrogenation reactions.
| Aspect | Guidance |
|---|---|
| Handling | Use in well-ventilated areas; avoid inhalation or skin contact. |
| Storage | Store under inert gas (N₂ or Ar) at 2–8°C. |
| Disposal | Incinerate in approved facilities equipped with fluoride scrubbers. |
The compound is labeled "for research use only," with no data available on human or veterinary toxicity .
Future Perspectives
Further research should explore:
-
Polymer composites: Incorporating the compound into polyfluorenes or polyethylenes to enhance dielectric properties.
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Metal-organic frameworks (MOFs): Utilizing its rigid backbone as a linker for porous materials with tunable pore sizes .
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Catalysis: Developing nickel or palladium complexes for cross-coupling reactions.
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